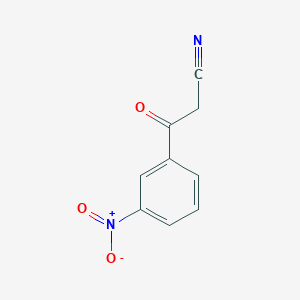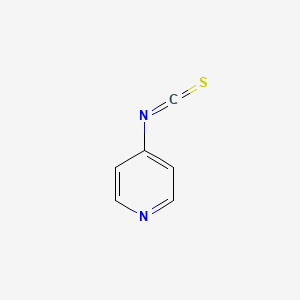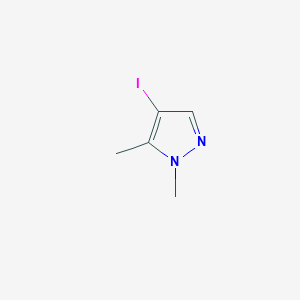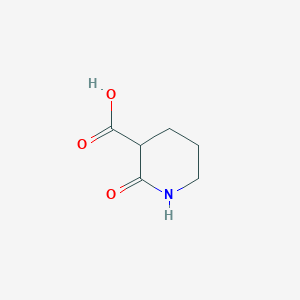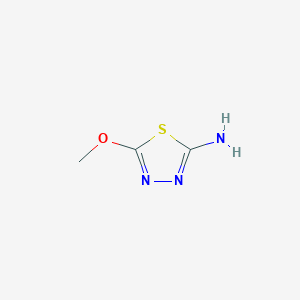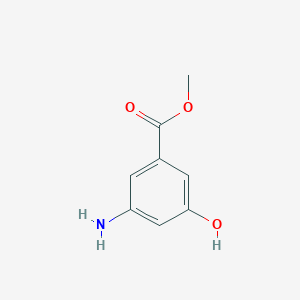
Methyl 3-amino-5-hydroxybenzoate
Descripción general
Descripción
“Methyl 3-amino-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a solid substance stored at refrigerator temperatures . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H9NO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,9H2,1H3 . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Physical and Chemical Properties Analysis
“this compound” is a solid substance stored at refrigerator temperatures . It has a molecular weight of 167.16 .Aplicaciones Científicas De Investigación
1. Antibiotic Biosynthesis
Methyl 3-amino-5-hydroxybenzoate is integral in the synthesis of chlorinated analogues required for the study of biosynthesis and synthesis of several classes of antibiotics. This process involves selective monochlorination and perchlorination followed by hydrolysis and protodechlorination (Becker, 1984).
2. Fluorescent Sensing and Bio-imaging
The compound has been used to create a fluorescent chemosensor for Al³⁺ detection, exhibiting high selectivity and sensitivity. This application extends to bio-imaging, notably in detecting Al³⁺ in human cervical HeLa cancer cell lines (Ye et al., 2014).
3. Rifamycin Biosynthesis
This compound serves as a direct precursor in the biosynthesis of ansamycins, a group of antibiotics including rifamycin, in Nocardia mediterranei (Ghisalba & Nüesch, 1981).
4. Pharmaceutical and Cosmetic Applications
This compound is a key ingredient in methyl 4-hydroxybenzoate, also known as methyl paraben, used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. Its single crystal X-ray structure provides insights into its extensive hydrogen bonding and pharmaceutical activity (Sharfalddin et al., 2020).
5. Mitomycin Antibiotics Biosynthesis
It also plays a role in the biosynthesis of the mitomycin antibiotics, acting as a precursor for the methylbenzoquinone nucleus in these compounds (Anderson et al., 1980).
Safety and Hazards
“Methyl 3-amino-5-hydroxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Methyl 3-amino-5-hydroxybenzoate, also known as 3-amino-5-hydroxybenzoic acid methyl ester, is a specialty product used in proteomics research applications
Mode of Action
It’s known that the compound is used in proteomics research applications , suggesting it may interact with proteins or enzymes in the cell.
Biochemical Pathways
This compound is a derivative of 3-amino-5-hydroxybenzoate (AHBA), which is a key component in the biosynthesis of several microbial natural products . AHBA is utilized as a chain-initiating starter unit for ansa-bridged natural products such as rifamycins, ansamitocins, and geldanamycins . The compound is generated via the aminoshikimate pathway, a novel variation of the shikimate pathway .
Result of Action
Given its use in proteomics research applications , it may influence protein synthesis or function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Análisis Bioquímico
Biochemical Properties
Methyl 3-amino-5-hydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme anthranilate synthase, which is involved in the biosynthesis of aromatic amino acids. The compound acts as a substrate for this enzyme, facilitating the formation of important intermediates in the metabolic pathway . Additionally, this compound is known to interact with proteins involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds in microorganisms .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For instance, it has been observed to impact the expression of genes involved in the biosynthesis of secondary metabolites, such as antibiotics . Furthermore, this compound can alter cellular metabolism by affecting the flux of metabolites through the shikimate pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of anthranilate synthase, inhibiting its activity and thereby affecting the biosynthesis of aromatic amino acids . Additionally, this compound can act as an inhibitor or activator of other enzymes involved in the shikimate pathway, leading to changes in the levels of key metabolites . These interactions result in alterations in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including alterations in gene expression and metabolic pathways . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level . These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway. This pathway is responsible for the biosynthesis of aromatic compounds, such as phenylalanine, tyrosine, and tryptophan . The compound interacts with enzymes and cofactors in this pathway, influencing the flux of metabolites and the levels of key intermediates . Additionally, this compound can affect other metabolic pathways by modulating the activity of enzymes involved in secondary metabolite biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can accumulate in certain cellular compartments . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation . These factors play a crucial role in determining the compound’s biological activity and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is known to localize to certain cellular compartments, such as the cytoplasm and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular metabolism and gene expression . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
methyl 3-amino-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNGQQIFOZYIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498278 | |
| Record name | Methyl 3-amino-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67973-80-2 | |
| Record name | Methyl 3-amino-5-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-AMINO-5-HYDROXYBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 3-amino-5-hydroxybenzoate used in the synthesis of chlorinated 3-amino-5-hydroxybenzoic acid derivatives?
A1: this compound serves as a valuable starting material in the multi-step synthesis of chlorinated 3-amino-5-hydroxybenzoic acid derivatives. Its structure allows for the controlled introduction of chlorine atoms at specific positions on the aromatic ring. [] This is because the methyl ester group provides a level of protection during the chlorination reaction, preventing unwanted modifications at the carboxylic acid group. The specific positioning of chlorine atoms is often crucial for the biological activity of these derivatives as potential antibiotics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



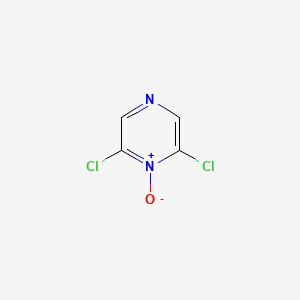
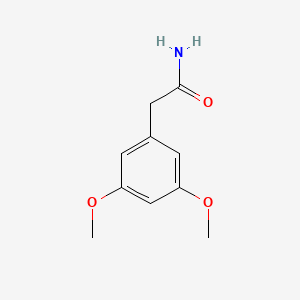



![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)
